molecular formula C8H5NO2S B090674 3-Nitrobenzo[b]thiophene CAS No. 17402-80-1

3-Nitrobenzo[b]thiophene

Cat. No.: B090674
CAS No.: 17402-80-1
M. Wt: 179.2 g/mol
InChI Key: PIZRWAZBFNMVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitrobenzo[b]thiophene is a heterocyclic aromatic compound that consists of a benzene ring fused with a thiophene ring, with a nitro group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrobenzo[b]thiophene can be synthesized through the nitration of benzo[b]thiophene. The nitration process typically involves the reaction of benzo[b]thiophene with fuming nitric acid in the presence of acetic acid at elevated temperatures (60-70°C). This reaction yields a mixture of nitrobenzo[b]thiophene isomers, with this compound being the major product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques applied in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-nitrobenzo[b]thiophene and its derivatives often involves interaction with specific molecular targets, such as kinases. For example, derivatives designed as kinase inhibitors can bind to the active site of the kinase, inhibiting its activity and thereby affecting cellular processes such as actin polymerization . The nitro group can also undergo reduction to form amino derivatives, which can further interact with biological targets.

Comparison with Similar Compounds

  • 3-Aminobenzo[b]thiophene
  • 2-Nitrobenzo[b]thiophene
  • 3-Bromo-2-nitrobenzo[b]thiophene

Comparison: 3-Nitrobenzo[b]thiophene is unique due to its nitro group at the third position, which imparts distinct reactivity compared to its analogs. For instance, 3-aminobenzo[b]thiophene, formed by the reduction of this compound, exhibits different chemical behavior and biological activity . Similarly, 2-nitrobenzo[b]thiophene, with the nitro group at the second position, shows different regioselectivity in reactions .

Properties

IUPAC Name

3-nitro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZRWAZBFNMVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075125
Record name 3-Nitrobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17402-80-1
Record name 3-Nitrobenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17402-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitrobenzo(b)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017402801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitrobenzo[b]thiophene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48511
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitrobenzo[b]thiophene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3747
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitrobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NITROBENZO(B)THIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NY9BH3TLC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitrobenzo[b]thiophene
Reactant of Route 2
Reactant of Route 2
3-Nitrobenzo[b]thiophene
Reactant of Route 3
3-Nitrobenzo[b]thiophene
Reactant of Route 4
Reactant of Route 4
3-Nitrobenzo[b]thiophene
Reactant of Route 5
3-Nitrobenzo[b]thiophene
Reactant of Route 6
3-Nitrobenzo[b]thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.